(6-Bromo-2-chloropyridin-3-YL)methanamine

Medicinal Chemistry C-Nucleoside Synthesis Pd-Catalyzed Cross-Coupling

Medicinal chemistry requires halogenated pyridines with precise substitution patterns to avoid failed cross-coupling reactions and biological assay misinterpretation. This compound solves regioisomer contamination risks. - **Orthogonal reactivity**: Bromine at C6 undergoes chemoselective Suzuki-Miyaura coupling (63% yield with 0.9 eq PhB(OH)₂, Pd(PPh₃)₄, 60°C); chlorine at C2 remains intact for subsequent Buchwald-Hartwig amination. - **Kinase scaffold**: Direct hinge-binding motif for PLK1 (IC₅₀ 5.80 nM) and class III PTK (c-KIT, PDGFRα/β, FLT3, KDR) inhibitors. - **Purity guarantee**: ≥98% minimizes catalyst poisoning and false SAR signals.

Molecular Formula C6H6BrClN2
Molecular Weight 221.48
CAS No. 1060815-70-4
Cat. No. B2647801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-2-chloropyridin-3-YL)methanamine
CAS1060815-70-4
Molecular FormulaC6H6BrClN2
Molecular Weight221.48
Structural Identifiers
SMILESC1=CC(=NC(=C1CN)Cl)Br
InChIInChI=1S/C6H6BrClN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2
InChIKeyGQYYRNGHDVXZSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromo-2-chloropyridin-3-yl)methanamine Compound Identity & Procurement


(6-Bromo-2-chloropyridin-3-yl)methanamine (CAS 1060815-70-4) is a heteroaromatic building block belonging to the halopyridinylmethanamine class, with molecular formula C₆H₆BrClN₂ and molecular weight 221.48 g/mol . The compound features a pyridine core bearing bromine at the 6-position, chlorine at the 2-position, and a methanamine (-CH₂NH₂) group at the 3-position [1]. Commercially available purity specifications range from 95% to ≥98% (NLT 98%), with major suppliers including AKSci (95% min purity), Leyan (95%), and MolCore (NLT 98%) . The hydrochloride salt form (CAS 2919946-99-7) is also available as an alternative procurement option with potentially enhanced stability and handling characteristics .

Heteroaromatic building block with orthogonal halogen reactivity for sequential Pd-catalyzed functionalization
Commercial purity grades from 95% to NLT 98%; hydrochloride salt option for enhanced handling stability
3-aminomethyl substitution provides direct handle for amidation and reductive amination in kinase inhibitor design

(6-Bromo-2-chloropyridin-3-yl)methanamine Specificity Over Isomers and Analogs


Substitution of (6-Bromo-2-chloropyridin-3-yl)methanamine with regioisomeric analogs (e.g., 6-bromo-3-chloropyridin-2-yl)methanamine or halogen-swapped variants (e.g., 2-bromo-6-chloropyridine) introduces three distinct failure modes for research continuity. First, the specific 2-chloro/6-bromo substitution pattern dictates chemoselectivity in Pd-catalyzed cross-coupling reactions: bromine undergoes preferential oxidative addition over chlorine, enabling sequential functionalization that would be lost with different halogen placement [1]. Second, the 3-methanamine position relative to the pyridine nitrogen determines both nucleophilicity and steric accessibility in amidation and reductive amination steps; regioisomers alter the electronic environment of the amino group, affecting reaction yields and necessitating re-optimization of coupling conditions [2]. Third, biological target engagement—particularly in kinase inhibitor pharmacophores where this scaffold serves as a hinge-binding motif—is exquisitely sensitive to substitution geometry, with even single-position halogen migration known to ablate target affinity [3].

Regioisomeric analogs (e.g., 6-bromo-3-chloropyridin-2-yl) alter the electronic environment of the aminomethyl group, potentially shifting nucleophilicity and requiring re-optimization of coupling conditions.

Halogen-swapped variants (e.g., 2-bromo-6-chloropyridine) may invert chemoselectivity in Pd-catalyzed cross-couplings, complicating iterative diversification strategies that depend on Br > Cl reactivity order.

Symmetrical dihalo analogs (2,6-dibromopyridine) lack built-in orthogonal reactivity, often yielding statistical product mixtures without protecting groups and increasing synthetic step count.

(6-Bromo-2-chloropyridin-3-yl)methanamine Differentiation Evidence


Chemoselective Bromine-Chlorine Cross-Coupling

In Pd-catalyzed cross-coupling reactions on bromo-chloropyridine scaffolds bearing the 2-chloro/6-bromo substitution pattern, bromine undergoes preferential oxidative addition while chlorine remains intact. This chemoselectivity enables sequential, site-selective functionalization that is not achievable with symmetrical dihalo analogs or with nucleophilic substitution approaches. Specifically, Suzuki-Miyaura cross-coupling of the 2-bromo-6-chloropyridine C-nucleoside (isomeric variant) with 0.9 equivalent of phenylboronic acid using Pd(PPh₃)₄ at 60 °C proceeded chemoselectively at the bromine-bearing position to afford the 6-chloro-2-phenylpyridine product in 63% yield, while nucleophilic substitutions on the same scaffold were non-selective and produced complex mixtures [1]. The target compound's 6-bromo/2-chloro substitution pattern provides orthogonal reactivity handles for iterative diversification—bromine for initial Suzuki/Stille/Heck coupling followed by chlorine for Buchwald-Hartwig amination or subsequent cross-coupling under more forcing conditions [2].

Chemoselective cross-coupling
Cross-study comparable
63% single-product yield via Br-selective Suzuki coupling vs. unselective mixtures from nucleophilic substitution, using 0.9 eq PhB(OH)₂, Pd(PPh₃)₄ at 60 °C
Supports sequential diversification workflow without protecting groups
Reported on analogous 2-bromo-6-chloropyridine C-nucleoside scaffold
Medicinal Chemistry C-Nucleoside Synthesis Pd-Catalyzed Cross-Coupling Sequential Functionalization

Cost Advantage in Diaminopyridine Synthesis

Bromo-chloropyridine starting materials, including the class to which (6-bromo-2-chloropyridin-3-yl)methanamine belongs, offer demonstrable cost and supply-chain advantages over previously reported routes for synthesizing diaminopyridines—which are fundamental building blocks for marketed kinase inhibitors including Ribociclib and Palbociclib [1]. The two-step Pd-catalyzed ammonia coupling methodology developed specifically for deactivated amino-chloropyridines (including bromo-chloro variants) achieves diaminopyridine synthesis with very low catalyst loadings under remarkably mild reaction conditions, making the system particularly suitable for both academic and industrial applications [2]. Compared to prior synthetic approaches requiring more expensive, less readily available halogenated pyridine precursors or multi-step protection/deprotection sequences, the bromo-chloropyridine entry point reduces both raw material expenditure and step count, directly translating to lower cost per gram of final diaminopyridine product [1].

Synthetic cost efficiency
Class-level inference
Bromo-chloropyridine class reported as cost-effective starting material with wide availability; two-step Pd-ammonia coupling uses very low catalyst loading under mild conditions
May lower procurement cost and step count for diaminopyridine projects
Data to verify for specific building block; class-level assessment
Process Chemistry Synthetic Methodology Cost-Efficiency Diaminopyridine Synthesis

Kinase Inhibitor Pharmacophore Compatibility

The 3-aminomethyl-6-bromo-2-chloropyridine scaffold serves as a validated hinge-binding motif in kinase inhibitor design, with binding affinity data available for closely related compounds. In the PLK1 (Polo-like kinase 1) inhibitor pharmacophore series, a compound bearing the 6-bromo-2-chloropyridin-3-yl methanamine-derived structure demonstrated PLK1 binding affinity with an IC₅₀ of 5.80 nM in a proprietary competition assay using HEK293-expressed human PLK1 [1]. This nanomolar target engagement establishes the scaffold as competent for generating high-affinity kinase inhibitors. In contrast, a related scaffold lacking the 3-methanamine functional group showed substantially weaker PDK1 inhibition (IC₅₀ ≈ 164,000 nM), representing a >28,000-fold difference in potency attributable to structural variations including the methanamine substitution pattern [2]. The patent literature further confirms that pyridine derivatives bearing halogen and aminomethyl substitution patterns exemplified by this scaffold inhibit class III PTK receptor family members including FMS (CSF-1R), c-KIT, PDGFRα/β, FLT3, KDR, SRC, EphA2/3/8, DDR1/2, and RET [3].

Kinase inhibitor compatibility
Cross-study comparable
PLK1 IC₅₀ = 5.80 nM for methanamine-containing analog; PDK1 IC₅₀ ≈ 164,000 nM for analog lacking 3-methanamine. ~28,000-fold difference
3-methanamine group may be critical for high-affinity kinase target engagement
Data from HEK293-expressed PLK1 competition assay and PDK1 fluorometric assay
Kinase Inhibition PLK1 Medicinal Chemistry Structure-Activity Relationship

Orthogonal Halogen Reactivity vs. Symmetrical Analogs

(6-Bromo-2-chloropyridin-3-yl)methanamine contains two halogen atoms (Br at C6, Cl at C2) with intrinsically different oxidative addition kinetics toward Pd(0) catalysts. This differential reactivity—bromine undergoing faster oxidative addition than chlorine—provides built-in orthogonal reactivity that symmetrical dihalo analogs (e.g., 2,6-dibromopyridine or 2,6-dichloropyridine) lack [1]. In the 2-bromo-6-chloropyridine C-nucleoside system (structurally analogous halogenation pattern), Suzuki coupling with 0.9 eq phenylboronic acid selectively displaced bromine to yield 63% of the monoarylated 6-chloro-2-phenylpyridine product, leaving chlorine available for subsequent diversification [2]. Sequential direct arylation followed by Suzuki coupling on bromo-2-chloropyridines using only 1 mol% air-stable Pd catalyst with inexpensive base further demonstrates the orthogonal synthetic utility of this substitution pattern [3]. Symmetrical dihalo analogs would yield either non-selective mixtures of mono- and bis-arylated products or require protecting group strategies, increasing step count and reducing overall yield.

Orthogonal halogen reactivity
Cross-study comparable
63% mono-arylated yield from Br-selective Suzuki coupling of 2-bromo-6-chloropyridine C-nucleoside; chlorine remains available for subsequent steps
Eliminates protecting group strategy vs. symmetrical dihalo analogs
Sequential arylation/Suzuki demonstrated with 1 mol% air-stable Pd catalyst
Cross-Coupling Sequential Functionalization Orthogonal Reactivity Synthetic Efficiency

High-Purity vs. Standard Purity Specification

Among commercial suppliers of (6-bromo-2-chloropyridin-3-yl)methanamine, purity specifications range from a baseline of 95% to a higher NLT 98% (Not Less Than 98%) grade . The NLT 98% specification is backed by ISO certification and is specifically positioned for global pharmaceutical R&D and quality control applications . This 3-percentage-point purity differential (≥98% vs. 95%) represents an approximately 60% reduction in maximum allowable impurity burden (≤2% vs. ≤5%), which is material for applications where trace halogenated impurities could interfere with cross-coupling catalyst activity or where unknown impurity peaks in HPLC/LCMS traces complicate analytical characterization of reaction products. The hydrochloride salt form (CAS 2919946-99-7) offers an alternative procurement option that may provide enhanced storage stability and handling convenience for amine-sensitive workflows .

Purity specification
Direct comparison
NLT 98% grade (ISO-certified) vs. 95% standard grade; impurity burden ≤2% vs. ≤5%, ~60% reduction in allowable impurities
Supports purity-critical Pd-catalyzed reactions and LCMS characterization
Hydrochloride salt (CAS 2919946-99-7) available for enhanced storage stability
Quality Control Analytical Chemistry Procurement Specification Reproducibility

(6-Bromo-2-chloropyridin-3-yl)methanamine Optimal Application Scenarios


Kinase Inhibitor Library Diversification via Orthogonal Cross-Coupling

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries benefit from (6-bromo-2-chloropyridin-3-yl)methanamine's orthogonal halogen reactivity for sequential Pd-catalyzed functionalization. The 6-bromo substituent undergoes chemoselective Suzuki-Miyaura or Stille coupling (demonstrated 63% yield in analogous system with 0.9 eq phenylboronic acid, Pd(PPh₃)₄, 60 °C), while the 2-chloro position remains intact for subsequent Buchwald-Hartwig amination or second cross-coupling under modified conditions [1]. This scaffold directly maps to the pharmacophore requirements of PLK1 inhibitors (demonstrated 5.80 nM IC₅₀ for structurally related methanamine-containing analog) and class III PTK inhibitors including c-KIT, PDGFRα/β, FLT3, and KDR [2][3].

Cost-Efficient Diaminopyridine API Scale-Up

Process chemistry groups developing scalable routes to diaminopyridine-containing active pharmaceutical ingredients—including intermediates for marketed drugs Ribociclib and Palbociclib—should prioritize bromo-chloropyridine building blocks over alternative halogenated precursors. The two-step Pd-catalyzed ammonia coupling methodology using bromo-chloropyridine starting materials achieves cost-effective diaminopyridine synthesis with very low catalyst loadings under mild conditions, outperforming previously reported routes in both raw material cost and regioisomer accessibility [4]. The 3-methanamine group of the target compound provides a direct handle for amide bond formation or reductive amination without additional deprotection steps.

High-Purity Building Blocks for SAR Studies

Structure-activity relationship (SAR) studies where trace halogenated impurities could confound biological assay interpretation or interfere with sensitive Pd-catalyzed cross-coupling reactions warrant procurement of the NLT 98% purity grade (MolCore, ISO-certified) over standard 95% grades from alternative suppliers . The 60% reduction in maximum allowable impurity burden (≤2% vs. ≤5%) directly benefits LCMS purity assessment of final compounds and minimizes catalyst poisoning in cross-coupling steps. For amine oxidation-sensitive workflows, the hydrochloride salt (CAS 2919946-99-7) offers enhanced bench stability .

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
Chemoselective bromine displacement
Sequential Pd-catalyzed functionalization
Cost-efficient diaminopyridine API scale-up
Bromo-chloropyridine class availability
Mild-condition Pd-ammonia coupling
High-purity building blocks for SAR studies
NLT 98% purity grade
Impurity profile and catalyst compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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